molecular formula C14H16ClN5O2 B2579757 (4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 1448136-98-8

(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2579757
CAS No.: 1448136-98-8
M. Wt: 321.77
InChI Key: OJNVQLIEYODTKE-UHFFFAOYSA-N
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Description

The compound (4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a highly specialized molecule with a combination of functional groups, making it a versatile compound in various scientific applications. The presence of the chloropyridinyl, piperidinyl, and triazolyl groups provides a broad spectrum of chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone generally involves multiple steps, starting with the preparation of intermediates.

  • First Step: The 3-chloropyridin-2-yl ether is synthesized by reacting 2-chloro-3-pyridine with a suitable nucleophile under basic conditions.

  • Second Step: The resulting 3-chloropyridin-2-yl ether is then reacted with piperidine in the presence of a base like sodium hydride or potassium carbonate to form the intermediate piperidinyl ether.

  • Third Step: The final product is obtained by coupling the piperidinyl ether with 1-methyl-1H-1,2,3-triazole under conditions like those involving coupling reagents such as EDCI/HOBt or HATU in an appropriate solvent like dichloromethane.

Industrial Production Methods: Industrial production follows a similar multi-step synthetic route but often utilizes optimized conditions and catalysts to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes a variety of chemical reactions:

  • Oxidation: It can be oxidized under specific conditions to yield oxidized derivatives.

  • Reduction: Can undergo reduction reactions to modify the triazole or pyridine rings.

  • Substitution: Halogen substituents allow for nucleophilic substitutions, particularly on the pyridine ring.

Common Reagents and Conditions:
  • Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Nucleophiles: Amines, alcohols for substitution reactions.

Major Products: Oxidation may yield N-oxide derivatives, while reduction can lead to hydrolyzed products. Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound finds extensive applications in:

Chemistry:
  • As an intermediate in the synthesis of other complex molecules.

  • Used in studying reaction mechanisms due to its varied reactive sites.

Biology:
  • Investigated for its potential as a ligand in receptor studies.

  • Functions as a tool in bioorthogonal chemistry.

Medicine:
  • Explored for therapeutic potentials due to its structural framework.

  • Acts as a probe in drug discovery studies for targeting specific enzymes or receptors.

Industry:
  • Utilized in the development of new materials with specific properties.

  • Plays a role in the manufacture of specialized polymers and resins.

Mechanism of Action

The mechanism by which (4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone exerts its effects is often through interaction with biological macromolecules:

  • Molecular Targets: Enzymes, receptors, or DNA due to its diverse functional groups.

  • Pathways Involved: Typically involves modulation of enzymatic activity or receptor binding, altering biochemical pathways.

Comparison with Similar Compounds

This compound can be compared to others with similar structures but differs due to its unique combination of functional groups.

Similar Compounds:
  • (4-(pyridin-2-yloxy)piperidin-1-yl)(1H-1,2,3-triazol-4-yl)methanone: : Lacks the chloro group, affecting its reactivity and applications.

  • (3-chloropyridin-2-yl)(4-piperidin-1-yl)(1H-1,2,3-triazol-4-yl)methanone: : Differs in the position of the triazole group, altering its binding properties.

  • (4-((2-bromopyridin-3-yl)oxy)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone: : Substitutes chlorine with bromine, affecting reaction pathways.

Hope you find that useful! There's so much more behind each molecule than meets the eye—how fascinating!

Properties

IUPAC Name

[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O2/c1-19-9-12(17-18-19)14(21)20-7-4-10(5-8-20)22-13-11(15)3-2-6-16-13/h2-3,6,9-10H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNVQLIEYODTKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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